N-(4-(Methylthio)benzylidene)-4-phenyl-1-piperazinamine
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Overview
Description
N-(4-(Methylthio)benzylidene)-4-phenyl-1-piperazinamine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Methylthio)benzylidene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 4-(Methylthio)benzaldehyde and 4-phenyl-1-piperazinamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Methylthio)benzylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-(Methylthio)benzylidene)-4-phenyl-1-piperazinamine involves its interaction with various molecular targets. The Schiff base can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzylidene-4’-n-alkanoyloxyanilines: These compounds share the Schiff base structure and have similar mesomorphic properties.
2,6-di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one: Another Schiff base derivative with distinct structural features.
Uniqueness
N-(4-(Methylthio)benzylidene)-4-phenyl-1-piperazinamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C18H21N3S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(E)-1-(4-methylsulfanylphenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C18H21N3S/c1-22-18-9-7-16(8-10-18)15-19-21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/b19-15+ |
InChI Key |
FEUJFHLHUSWSKD-XDJHFCHBSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3 |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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